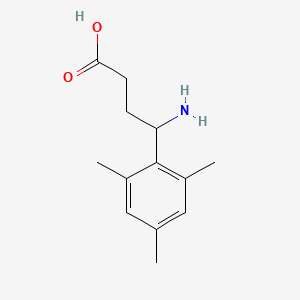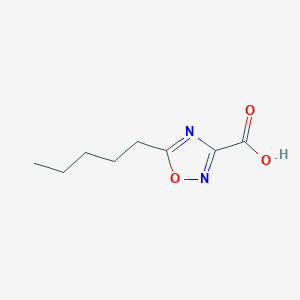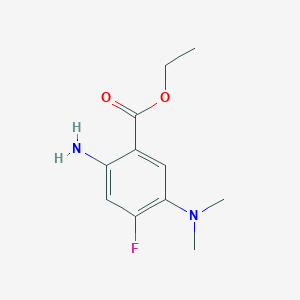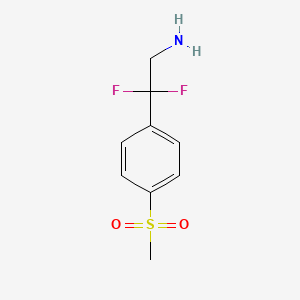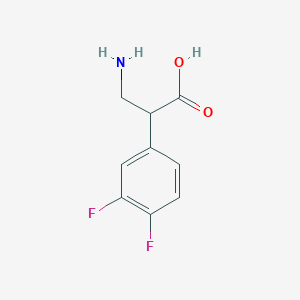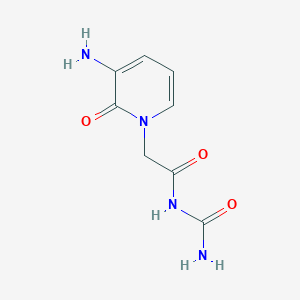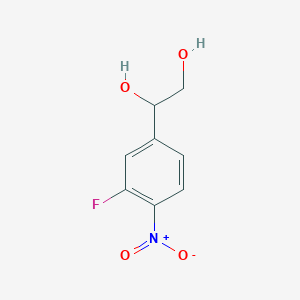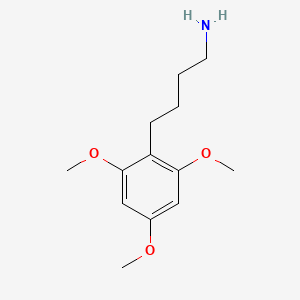
1-(But-3-yn-2-ylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-yn-2-ylsulfanyl)ethan-1-one is an organic compound characterized by the presence of a sulfanyl group attached to an ethanone moiety
Preparation Methods
The synthesis of 1-(But-3-yn-2-ylsulfanyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of but-3-yn-2-ylsulfanyl chloride with ethanone under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(But-3-yn-2-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-(But-3-yn-2-ylsulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, affect cellular signaling pathways, and influence gene expression. These effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
1-(But-3-yn-2-ylsulfanyl)ethan-1-one can be compared with other similar compounds, such as:
1-(Prop-2-yn-1-ylsulfanyl)ethan-1-one: This compound has a similar structure but with a propynyl group instead of a butynyl group.
2-(3-But-3-ynyl-3H-diazirin-3-yl)ethanol: This compound contains a diazirinyl group, making it useful for photoaffinity labeling studies.
1-(5-Amino-2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one: This compound has an indolyl group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H8OS |
|---|---|
Molecular Weight |
128.19 g/mol |
IUPAC Name |
S-but-3-yn-2-yl ethanethioate |
InChI |
InChI=1S/C6H8OS/c1-4-5(2)8-6(3)7/h1,5H,2-3H3 |
InChI Key |
XRRLVBAMPOMMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)
